molecular formula C23H30FN5O3 B13042471 Levofloxacin impurity 4

Levofloxacin impurity 4

Cat. No.: B13042471
M. Wt: 443.5 g/mol
InChI Key: CKBDMHVQWLNXOV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofloxacin Impurity 4, identified as the (R)-enantiomer of Levofloxacin, is a chiral impurity arising during the synthesis of the active pharmaceutical ingredient (API). Structurally, it shares the molecular formula C₁₈H₂₀FN₃O₄ with Levofloxacin but differs in spatial configuration at the chiral center, leading to distinct physicochemical and pharmacological properties .

Properties

Molecular Formula

C23H30FN5O3

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-11-(4-methylpiperazine-1-carbonyl)-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one

InChI

InChI=1S/C23H30FN5O3/c1-15-14-32-22-19-16(12-18(24)20(22)27-8-4-25(2)5-9-27)21(30)17(13-29(15)19)23(31)28-10-6-26(3)7-11-28/h12-13,15H,4-11,14H2,1-3H3/t15-/m0/s1

InChI Key

CKBDMHVQWLNXOV-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C

Origin of Product

United States

Preparation Methods

The preparation of levofloxacin impurity 4 involves several synthetic routes. One method includes the reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide. This mixture is then subjected to column chromatography to obtain this compound with high purity . Another method involves a substitution reaction using sodium methyl mercaptide followed by a reduction reaction in the presence of hydrogen and a catalyst . These methods are characterized by their simplicity, high yield, and environmental friendliness.

Chemical Reactions Analysis

Levofloxacin impurity 4 undergoes various chemical reactions, including:

Common reagents used in these reactions include ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Identification and Analysis of Levofloxacin Impurity 4

Case Study 1: Stability Assessment

A comprehensive study assessed the stability of levofloxacin under various stress conditions (acidic, alkaline, oxidative). The results indicated that levofloxacin is particularly sensitive to acidic conditions, leading to the formation of several degradation products, including impurity 4. The study emphasized the importance of monitoring these impurities to ensure drug quality throughout its shelf life .

Case Study 2: Quality Evaluation Across Formulations

Another investigation analyzed levofloxacin formulations from different manufacturers to evaluate the levels of impurities. It was found that formulations from three plants maintained impurity levels below the acceptable threshold (<0.01%), while others exhibited significantly higher levels of impurity 4. This variability highlights the necessity for stringent quality control measures in pharmaceutical production .

Regulatory Considerations

The International Conference on Harmonisation (ICH) guidelines stipulate that any impurity present at levels greater than 0.1% must be identified and characterized when the maximum daily dose is ≤2 g/day. This regulation underscores the importance of monitoring this compound in commercial formulations to comply with safety standards .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Produced during the racemization process of Levofloxacin synthesis, often due to incomplete stereochemical control .
  • Detection : Optimized using a chiral HPLC method with a Chiralcel column , achieving a resolution of 2.8 and retention time of 13.6 minutes .
  • Quantification : Limit of quantification (LOQ) for the chiral impurity is 0.000073 mg/mL , ensuring precise measurement even at trace levels .
  • Concentration in API : Found at 0.28% in commercial Levofloxacin batches, adhering to regulatory thresholds for impurities .

Comparison with Similar Compounds

Levofloxacin Impurity 4 is one of several structurally related impurities. Below is a detailed comparison with other critical impurities:

Table 1: Structural and Analytical Comparison of Levofloxacin Impurities

Impurity Structure/Formula Origin Detection Method LOQ Toxicity Profile
Impurity 4 (R-enantiomer) C₁₈H₂₀FN₃O₄ (chiral R-form) Synthesis racemization Chiral HPLC (Chiralcel column) 0.000073 mg/mL Non-genotoxic; no bioactivity
Descarboxy Levofloxacin C₁₇H₁₈FN₃O₃ Degradation HPLC-UV (288.4 nm) Not reported Non-genotoxic (Ames test negative)
Levofloxacin N-oxide C₁₈H₂₀FN₃O₅ Oxidation degradation Modified Ames test Not reported Non-genotoxic (despite structural alerts)
Desfluoro Levofloxacin C₁₈H₂₀N₃O₄ Synthesis byproduct HPLC-MS Not reported Limited data; controlled as per ICH
N-Nitroso Levofloxacin C₁₈H₁₉FN₄O₅ Nitrosation during storage LC-MS/MS Complies with EP Potential mutagen; regulated

Key Findings:

Structural Differentiation: The R-enantiomer (Impurity 4) is stereoisomeric, while Descarboxy Levofloxacin lacks the carboxylic acid group. Levofloxacin N-oxide contains an additional oxygen atom, altering its antibacterial inactivity . N-Nitroso Levofloxacin includes a nitroso group, raising genotoxicity concerns despite regulatory compliance .

Analytical Challenges :

  • The R-enantiomer requires chiral separation due to identical molecular weight to Levofloxacin, whereas Descarboxy and N-oxide impurities are resolved via reverse-phase HPLC .
  • UV interference occurs with high concentrations of Levofloxacin, necessitating dilution for accurate impurity quantification .

Toxicity and Regulatory Status: Impurity 4 and Descarboxy Levofloxacin are classified as non-genotoxic, aligning with ICH Q3A/B guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.